Field: Medicinal Chemistry
Application: Pyrrolopyrazine derivatives are nitrogen-containing heterocycles used in pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Methods of Application: Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results: Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Field: Pharmaceuticals
Application: Pyrrolo [3,4-c]pyridine derivatives have been studied as analgesic and sedative agents . They can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
Results: Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyrrolopyridine structure. Its molecular formula is , and it features a chlorine atom at the 6-position and a methyl group at the 2-position of the pyrrole ring. This arrangement contributes to its unique chemical properties and potential biological activities, making it an important compound in medicinal chemistry and organic synthesis.
Common reagents for these reactions include nucleophiles like amines and thiols for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Research indicates that 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity. It has been studied for its potential therapeutic properties, including interactions with various molecular targets such as enzymes and receptors. The compound's mechanism of action often involves modulating the activity of these targets, which can lead to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development.
The synthesis of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. A common method includes:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability of production .
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications:
Interaction studies have demonstrated that 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine can interact with various biological targets. These interactions are crucial for understanding its potential as a therapeutic agent. Techniques such as X-ray crystallography and molecular docking are often employed to elucidate binding affinities and mechanisms of action against specific proteins .
Several compounds share structural similarities with 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine:
| Compound Name | IUPAC Name | Similarity |
|---|---|---|
| 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 6-chloro-2-methylpyrrolo[2,3-b]pyridine | 0.97 |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 5-chloro-1H-pyrrolo[2,3-b]pyridine | 0.96 |
| 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | 4-chloro-5-methylpyrrolo[2,3-b]pyridine | 0.95 |
| Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | Methyl 6-chloro-pyrrolo[3,2-c]pyridine carboxylate | 0.94 |
What sets 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine apart from these similar compounds is its specific substitution pattern and the positions of the chlorine and methyl groups. This unique arrangement influences its chemical reactivity and biological activity significantly compared to other derivatives within this chemical class. Such specificity makes it a valuable candidate for targeted research and development in drug discovery aimed at treating various diseases associated with its molecular targets.